molecular formula C21H18N4O3 B5703127 2-(naphthalen-1-ylamino)-N-[(E)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]acetamide

2-(naphthalen-1-ylamino)-N-[(E)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]acetamide

Cat. No.: B5703127
M. Wt: 374.4 g/mol
InChI Key: FDTPLDNTXMLKSY-XGBVIFANSA-N
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Description

2-(naphthalen-1-ylamino)-N-[(E)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]acetamide is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a naphthalene ring, an amino group, and a nitrophenyl group. This compound is of interest due to its potential reactivity and applications in organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-1-ylamino)-N-[(E)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the naphthalen-1-ylamino intermediate: This can be achieved by reacting naphthalene with an appropriate amine under controlled conditions.

    Condensation reaction: The intermediate is then reacted with 3-(2-nitrophenyl)prop-2-enal in the presence of a suitable catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(naphthalen-1-ylamino)-N-[(E)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can convert nitro groups to amines or other functional groups.

    Substitution: Various substituents can be introduced into the molecule, altering its properties.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-(naphthalen-1-ylamino)-N-[(E)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of 2-(naphthalen-1-ylamino)-N-[(E)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]acetamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(naphthalen-1-ylamino)acetamide: Shares the naphthalene and amino groups but lacks the nitrophenyl group.

    3-(2-nitrophenyl)prop-2-enylidene]amino]acetamide: Contains the nitrophenyl group but lacks the naphthalene moiety.

Uniqueness

2-(naphthalen-1-ylamino)-N-[(E)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]acetamide is unique due to its combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-(naphthalen-1-ylamino)-N-[(E)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3/c26-21(15-22-19-12-5-9-16-7-1-3-11-18(16)19)24-23-14-6-10-17-8-2-4-13-20(17)25(27)28/h1-14,22H,15H2,(H,24,26)/b10-6+,23-14+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDTPLDNTXMLKSY-XGBVIFANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NCC(=O)NN=CC=CC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2NCC(=O)N/N=C/C=C/C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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